2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
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Overview
Description
2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole typically involves the cyclization of β-hydroxy amides using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at elevated temperatures (70–90°C) to achieve the desired oxazoline intermediate, which is then oxidized to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in packed reactors can facilitate the oxidative aromatization of oxazolines to oxazoles, improving the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide or bromotrichloromethane.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®.
Major Products
The major products formed from these reactions include various substituted oxazoles and fluoropyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxazole ring may also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
5-amino-1,3-oxazole: Another oxazole derivative with potential biological activities.
Uniqueness
2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is unique due to its combination of a fluoropyridine moiety and an oxazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C15H11FN2O |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C15H11FN2O/c16-10-5-6-12(17-8-10)15-18-14-11-4-2-1-3-9(11)7-13(14)19-15/h1-6,8,13-14H,7H2 |
InChI Key |
XMNRWQBNAHCUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)F |
Origin of Product |
United States |
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